molecular formula C₃₀H₂₅Cl₂NO₇S B1142719 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester CAS No. 140916-69-4

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester

Cat. No.: B1142719
CAS No.: 140916-69-4
M. Wt: 614.49
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Description

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Chlorination: Introduction of chloro groups into the benzoyl and phenyl rings.

    Sulfonylation: Addition of the sulfonyl group to the dimethoxyphenyl ring.

    Esterification: Formation of the glycine phenylmethyl ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for controlled addition of reagents and monitoring of reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]alanine

Uniqueness

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine Phenylmethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester group, in particular, differentiates it from similar compounds and may influence its biological activity and industrial utility.

Properties

CAS No.

140916-69-4

Molecular Formula

C₃₀H₂₅Cl₂NO₇S

Molecular Weight

614.49

Origin of Product

United States

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